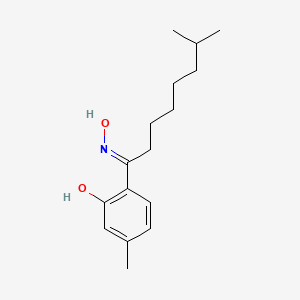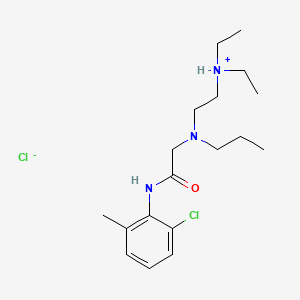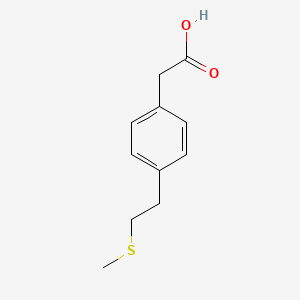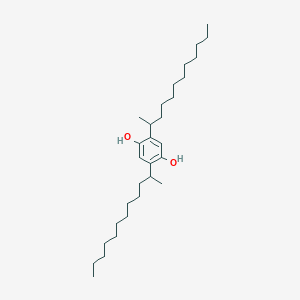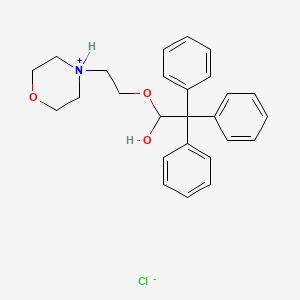
Phosphorothioic acid, O,O-bis(2-methylphenyl) S-(1-methylethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorothioic acid, O,O-bis(2-methylphenyl) S-(1-methylethyl) ester is a chemical compound known for its diverse applications in various fields. It is characterized by its unique molecular structure, which includes a phosphorothioate group bonded to two 2-methylphenyl groups and an isopropyl ester group. This compound is often used in scientific research and industrial applications due to its specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O,O-bis(2-methylphenyl) S-(1-methylethyl) ester typically involves the reaction of phosphorothioic acid derivatives with 2-methylphenol and isopropyl alcohol. The reaction is usually carried out under controlled conditions, including specific temperatures and the presence of catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is optimized to maximize efficiency and minimize waste. Advanced techniques such as distillation and crystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Phosphorothioic acid, O,O-bis(2-methylphenyl) S-(1-methylethyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, and alcohols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced phosphorothioates.
Substitution: Various substituted phosphorothioates depending on the nucleophile used.
Scientific Research Applications
Phosphorothioic acid, O,O-bis(2-methylphenyl) S-(1-methylethyl) ester is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of Phosphorothioic acid, O,O-bis(2-methylphenyl) S-(1-methylethyl) ester involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular membranes, affecting their permeability and function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Phosphorothioic acid, O,O-bis(2-methylphenyl) S-(1-methylethyl) ester can be compared with other similar compounds, such as:
Tolclofos-methyl: Another phosphorothioate ester used as a fungicide.
Etrimfos: A phosphorothioate ester with applications in pest control.
Hydroxydiazinon: A related compound with similar chemical properties.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique reactivity and biological activity. Its ability to undergo various chemical reactions and its diverse applications make it a valuable compound in both research and industry.
Properties
CAS No. |
120244-58-8 |
|---|---|
Molecular Formula |
C17H21O3PS |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
1-methyl-2-[(2-methylphenoxy)-propan-2-ylsulfanylphosphoryl]oxybenzene |
InChI |
InChI=1S/C17H21O3PS/c1-13(2)22-21(18,19-16-11-7-5-9-14(16)3)20-17-12-8-6-10-15(17)4/h5-13H,1-4H3 |
InChI Key |
LJISKWUTJHVXAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2C)SC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


